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Compound of Interest

5-Chloro-2-morpholin-4-yl-
Compound Name:
phenylamine

Cat. No.: B177351

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical methods used to
characterize and confirm the structure of 5-chloro-2-morpholino-aniline. It includes detailed
spectroscopic data, experimental protocols, and workflow visualizations to support research
and development activities.

Compound Overview

5-chloro-2-morpholino-aniline is an aniline derivative characterized by a chlorine atom at the 5-
position and a morpholine ring at the 2-position of the benzene ring. Its structural features
make it a potential building block in medicinal chemistry and materials science. Accurate
structural confirmation is critical for its application in synthesis and biological screening.

Chemical Structure

The structural formula of 5-chloro-2-morpholino-aniline is C10H13CIN20, with a molecular
weight of 212.67 g/mol .[1] The molecule consists of a central chloro-substituted aniline core
with a morpholine substituent attached via a nitrogen-carbon bond.

Below is a diagram illustrating the chemical structure and atom numbering scheme used for
spectral assignments.
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Caption: Structure of 5-chloro-2-morpholino-aniline.

Spectroscopic Data for Structural Elucidation

The structure of 5-chloro-2-morpholino-aniline is confirmed through a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS). While direct spectral data for this specific compound is not widely published, data from
closely related analogs and predictive models allow for a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a
molecule.[2]

IH NMR Spectroscopy: The proton NMR spectrum provides information on the chemical
environment and connectivity of hydrogen atoms. The expected signals for 5-chloro-2-
morpholino-aniline are detailed below.
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13C NMR Spectroscopy: The carbon NMR spectrum identifies the number and type of carbon
environments in the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Morpholine C (C2', C6") ~50 - 52

Morpholine C (C3', C5") ~66 - 68

Aromatic C (C-3) ~115-117

Aromatic C (C-5) ~118 - 120

Aromatic C (C-6) ~120 - 122

Aromatic C (C-4) ~125 - 127

Aromatic C (C-1) ~135- 137

Aromatic C (C-2) ~145 - 147

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Expected Wavenumber

Functional Group Vibrational Mode

(cm™)

Symmetric & Asymmetric

N-H (Amine) Stretch 3300 - 3500 (two bands)
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 2960
C=C (Aromatic) Stretch 1500 - 1600
N-H (Amine) Bend 1580 - 1650
C-N (Aromatic Amine) Stretch 1250 - 1360
C-O-C (Ether) Asymmetric Stretch 1200 - 1270
C-CI (Aryl Halide) Stretch 1000 - 1100

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition.[2]

Parameter

Value

lonization Mode

Electrospray (ESI) or Electron Impact (El)

Molecular lon [M]* (m/z)

212 (for 3°Cl), 214 (for 37Cl)

Isotope Ratio [M]*:[M+2]*

Approximately 3:1

Key Fragments (m/z)

Loss of morpholine, loss of chlorine

Synthesis and Characterization Workflow

The synthesis of 5-chloro-2-morpholino-aniline typically involves the reduction of a

nitroaromatic precursor, 4-(4-chloro-2-nitrophenyl)morpholine.[3] The subsequent structural

elucidation follows a logical workflow to ensure purity and confirm identity.
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Caption: Workflow for synthesis and structural analysis.

Experimental Protocols
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The following are generalized protocols for the synthesis and analysis of 5-chloro-2-

morpholino-aniline.

Synthesis: Reduction of 4-(4-chloro-2-
nitrophenyl)morpholine

This protocol is adapted from general methods for the reduction of nitroarenes.

Setup: In a round-bottom flask, dissolve the starting material, 4-(4-chloro-2-
nitrophenyl)morpholine, in a suitable solvent such as ethanol or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen
gas and maintain a positive pressure (or use a hydrogen-filled balloon). Stir the reaction
vigorously at room temperature.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
starting material is fully consumed.

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to
remove the Pd/C catalyst.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel to yield the pure 5-chloro-2-morpholino-
aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.[2]

'H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
Reference the spectrum to the residual solvent peak (CDClIs at 7.26 ppm).[2]

13C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse
sequence. A greater number of scans will be required compared to the *H NMR experiment
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to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

o Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet
preparation (if solid) onto the crystal of an ATR-FTIR spectrometer.

» Data Acquisition: Record the spectrum over a range of 4000-400 cm~1. A background scan
should be run prior to the sample scan.[2] The final spectrum is typically presented as
transmittance versus wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like
methanol or acetonitrile.

o Data Acquisition: Infuse the sample solution into the mass spectrometer using an ESI
source. Acquire the spectrum in positive ion mode over a mass range that includes the
expected molecular weight (e.g., m/z 50-500).

Disclaimer: This document is intended for informational purposes for trained professionals. All
laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b177351#5-chloro-2-morpholino-aniline-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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